N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride
Description
N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride (CAS: 1220017-71-9) is a piperidine-carboxamide derivative with a pyridinylpropyl substituent and dimethylamino functionalization. Its molecular formula is C₁₁H₂₅Cl₂N₃O, and it has a molecular weight of 286.24 g/mol . The compound is commercially available (e.g., Santa Cruz Biotechnology Catalog No. sc-355208) as a research chemical, typically sold in dihydrochloride salt form to enhance solubility and stability .
Properties
IUPAC Name |
N,N-dimethyl-4-(3-pyridin-4-ylpropyl)piperidine-4-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O.2ClH/c1-19(2)15(20)16(8-12-18-13-9-16)7-3-4-14-5-10-17-11-6-14;;/h5-6,10-11,18H,3-4,7-9,12-13H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFXMLLQORGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1(CCNCC1)CCCC2=CC=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Piperidine-4-carboxamide Core
- The starting material is typically piperidine-4-carboxylic acid or its derivatives.
- Conversion to the corresponding N,N-dimethyl carboxamide is achieved by reacting the carboxylic acid with dimethylamine, often via activation of the acid group using reagents such as thionyl chloride or carbodiimides.
- Thionyl chloride is preferred for acid activation as it avoids side-product formation (e.g., carbamoyl chlorides) and improves yield and purity.
- The reaction is conducted under controlled temperature conditions (ambient to 90–95 °C) with appropriate solvents like dichloromethane or DMF.
Introduction of the 3-(Pyridin-4-yl)propyl Side Chain
- The 3-(pyridin-4-yl)propyl substituent is introduced via nucleophilic substitution or coupling reactions.
- One method involves reacting the piperidine nitrogen or the 4-position carbon with a 3-(pyridin-4-yl)propyl halide or equivalent electrophile.
- Alternatively, Grignard reagents or organometallic coupling techniques can be employed to attach the pyridinylpropyl moiety to the piperidine ring under mild conditions, avoiding harsh reagents or cryogenic temperatures.
- The reaction solvents are chosen for their ability to dissolve both reactants and maintain reaction stability, such as DMF or aliphatic alcohols with boiling points between 100 and 140 °C.
Formation of the Dihydrochloride Salt
- After synthesis of the free base compound, isolation is typically performed by converting it into its dihydrochloride salt.
- This is achieved by adding two equivalents of hydrochloric acid (HCl) to the free base in an appropriate solvent system.
- The salt formation enhances crystallinity, purity, and facilitates isolation by filtration or crystallization.
- The crystalline dihydrochloride salt is then washed and dried to yield the final compound with high purity.
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |
|---|---|---|---|---|
| Carboxamide formation | Piperidine-4-carboxylic acid + dimethylamine + thionyl chloride | Ambient to 95 | Dichloromethane, DMF | Thionyl chloride preferred for activation |
| Side chain introduction | 3-(Pyridin-4-yl)propyl halide or Grignard reagent | Ambient to reflux | DMF, aliphatic alcohols | Use of Grignard avoids cryogenic conditions |
| Salt formation | Free base + 2 equiv. HCl | Ambient | Ethanol, water | Crystallization of dihydrochloride salt |
- Using thionyl chloride for acid activation and dimethylamine yields the N,N-dimethyl carboxamide intermediate with high purity and yield (~80-90%).
- Grignard coupling for side chain attachment provides efficient and selective substitution at ambient temperature, avoiding the need for lithium reagents and cryogenic apparatus.
- The dihydrochloride salt crystallizes readily, allowing for purification by filtration and washing, resulting in high purity (>98% by HPLC).
- Reaction times vary from 10 to 30 hours depending on temperature and solvent choice, with optimal times around 24 hours at 100–140 °C for coupling reactions.
The preparation of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride involves:
- Activation of piperidine-4-carboxylic acid with thionyl chloride followed by amidation with dimethylamine.
- Introduction of the pyridinylpropyl side chain via nucleophilic substitution or Grignard coupling under mild conditions.
- Conversion of the free base to the dihydrochloride salt for isolation and purification.
This method ensures high yield, purity, and scalability suitable for pharmaceutical manufacturing, leveraging solvent and reagent choices that optimize reaction efficiency and product quality.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound’s reactivity is governed by its functional groups:
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Piperidine Ring : Susceptible to oxidation, reduction, and alkylation.
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Pyridine Moiety : Participates in electrophilic/nucleophilic substitutions.
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Carboxamide Group : Hydrolysis and reduction are common pathways.
Oxidation Reactions
Reduction Reactions
Substitution Reactions
Hydrolysis and Stability
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
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Acidic Hydrolysis : Concentrated HCl, reflux → Carboxylic acid + dimethylamine .
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Basic Hydrolysis : NaOH, H₂O → Carboxylate salt + dimethylamine .
Functional Group Compatibility
| Functional Group | Compatibility with Common Reagents |
|---|---|
| Piperidine ring | Stable to mild acids/bases; prone to ring-opening under strong oxidizing conditions. |
| Pyridine ring | Resistant to nucleophilic attack; reacts with electrophiles (e.g., HNO₃, SO₃). |
| Carboxamide | Stable in neutral conditions; hydrolyzes in acidic/basic media. |
Synthetic Modifications
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Salt Formation : Reacts with HCl to form dihydrochloride salt (improved solubility) .
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Derivatization : Acylation of the piperidine nitrogen using acyl chlorides (e.g., acetyl chloride) .
Reaction Optimization Insights
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Temperature Control : Pyridine substitutions require <50°C to avoid side reactions .
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Catalysts : Pd/C enhances hydrogenation efficiency of the pyridine ring .
Challenges and Limitations
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Regioselectivity : Competing reactions at the piperidine vs. pyridine sites complicate product isolation.
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Sensitivity : The carboxamide group degrades under prolonged exposure to moisture or heat.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the piperidine class and features a piperidine ring substituted with a pyridine moiety and a carboxamide group. The presence of a dimethylamino group enhances its solubility and reactivity, making it suitable for diverse applications in pharmacology and materials science .
Scientific Research Applications
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Medicinal Chemistry
- Pharmacological Agent : N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride is studied for its potential to act on specific receptors or enzymes, targeting pathways involved in various diseases. Its interaction with biological targets is crucial for developing new therapeutic agents .
- Case Study : In a study focusing on histone lysine demethylases (KDMs), derivatives of similar compounds were shown to inhibit KDM4B and KDM5B effectively, suggesting potential applications in cancer treatment .
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Biological Studies
- Mechanism of Action : The compound's mechanism involves modulating the activity of specific molecular targets such as receptors and enzymes. This modulation can lead to various biological effects, including anti-inflammatory and neuroprotective actions .
- Research Findings : Studies have indicated that compounds with similar structures exhibit significant biological activities, including neurotransmitter modulation, which may be relevant for neurodegenerative disease therapies .
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Materials Science
- Advanced Material Synthesis : The unique properties of this compound allow it to be utilized in creating advanced materials with specific functionalities. Its chemical structure can be modified to enhance material properties for various applications .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Findings:
Structural Variations :
- The target compound features a pyridin-4-ylpropyl group, distinguishing it from analogs with piperidin-1-ylpropyl (e.g., sc-354610) or aryloxazole substituents (e.g., HCV inhibitors in and ). The pyridinyl group may influence electronic properties and binding interactions compared to bulkier or halogenated substituents .
- Dihydrochloride salt formation is common across these compounds, likely improving aqueous solubility for in vitro assays .
Synthetic Efficiency: Analogs with aryloxazole substituents ( and ) were synthesized in moderate yields (55–62%) but achieved high purity (>99.8% HPLC), suggesting robust purification protocols .
Biological Relevance :
- Compounds with aryloxazole groups ( and ) exhibit HCV entry inhibition , highlighting the importance of aromatic heterocycles in antiviral activity. The target compound’s pyridinyl group may offer distinct interaction profiles, though its specific biological roles remain uncharacterized in the available data .
Research Implications
The structural flexibility of piperidine-carboxamide derivatives allows for tailored modifications to optimize pharmacokinetic or target-binding properties. For example:
- Salt Forms : Dihydrochloride salts improve solubility, a critical factor for in vivo efficacy studies .
Biological Activity
N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride, a synthetic organic compound, is characterized by its piperidine ring substituted with a pyridine moiety and a carboxamide group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H27Cl2N3O
- CAS Number : 1361113-66-7
- Molecular Weight : 316.32 g/mol
Synthesis
The synthesis of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide typically involves several key steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions involving appropriate precursors.
- Substitution with Pyridine Moiety : Introduced via nucleophilic substitution reactions.
- Amidation : The carboxamide group is incorporated through reactions between an amine and a carboxylic acid derivative.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including various receptors and enzymes. It modulates the activity of these targets, leading to diverse biological effects. The exact pathways involved depend on the biological context and application.
Pharmacological Evaluation
Recent studies have highlighted the potential pharmacological applications of N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide:
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Antitumor Activity :
- A related study on piperidine derivatives indicated that certain modifications can lead to significant antitumor effects. For instance, compounds with similar structural features demonstrated IC50 values as low as 0.25 μM against HepG2 cells, indicating potent biological activity .
- The mechanism involved cell cycle arrest via modulation of key proteins such as p53 and p21 .
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Receptor Interaction :
- Docking studies suggest that this compound may exhibit affinities for various receptors, including serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mediating mood and anxiety disorders .
- Functional assays have shown that related compounds can act as agonists or antagonists at these receptors, influencing neurotransmitter systems in the brain.
Case Studies
Q & A
Q. What are the recommended methods for synthesizing N,N-Dimethyl-4-(3-(pyridin-4-yl)propyl)piperidine-4-carboxamide dihydrochloride?
Methodological Answer:
- Stepwise Synthesis : Begin with the condensation of pyridine-4-ylpropylamine with piperidine-4-carboxamide derivatives under alkaline conditions (e.g., NaOH in dichlorethane). Subsequent dimethylation of the carboxamide group via reductive alkylation or nucleophilic substitution ensures proper functionalization .
- Purification : Use column chromatography (e.g., silica gel, eluent: CH₂Cl₂/MeOH) followed by recrystallization in ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
- Safety : Conduct reactions in a fume hood with PPE (nitrile gloves, lab coat, goggles) to mitigate inhalation/contact risks .
Q. How should researchers characterize the compound’s structural integrity and purity?
Methodological Answer:
- Spectroscopic Analysis :
- Purity Assessment : Use HPLC with a gradient elution system (acetonitrile/water + 0.1% TFA) and UV detection. Purity ≥98% is acceptable for biological assays .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles. Use respirators (e.g., N95) if handling powders to prevent inhalation .
- First Aid :
- Skin Contact : Immediately rinse with water for 15 minutes; seek medical attention if irritation persists .
- Ingestion : Rinse mouth with water; do NOT induce vomiting. Provide SDS to healthcare providers .
- Storage : Store in airtight containers at 2–8°C, protected from light and moisture .
Advanced Research Questions
Q. How can researchers optimize reaction yields for large-scale synthesis?
Methodological Answer:
- Computational Modeling : Use density functional theory (DFT) to simulate reaction pathways and identify energy barriers. Optimize solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) .
- Feedback Loops : Integrate high-throughput screening (HTS) with quantum chemical calculations to narrow optimal conditions (e.g., pH 7–9, 60–80°C) .
- Yield Improvement : Monitor intermediates via in-situ FTIR; adjust stoichiometry of dimethylamine hydrochloride to reduce side products .
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Validation : Standardize cell-based assays (e.g., HEK293 or CHO-K1 cells) with positive/negative controls. Replicate experiments under controlled pH (7.4) and temperature (37°C) to minimize variability .
- Receptor Binding Studies : Perform competitive binding assays (e.g., radioligand displacement) to quantify affinity (Kd) for targets like σ-1 receptors or ion channels. Cross-validate with SPR (surface plasmon resonance) .
- Environmental Factors : Test stability in biological buffers (e.g., PBS, DMEM) under varying O₂ levels to assess oxidative degradation .
Q. What computational approaches predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., GPCRs). Prioritize residues with high electrostatic complementarity (e.g., pyridinyl-N interactions) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond occupancy .
- ADMET Prediction : Apply QSAR models (e.g., SwissADME) to estimate permeability (LogP), metabolic stability (CYP450 inhibition), and toxicity (hERG liability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
